molecular formula C21H23F2N9 B12377336 Plk4-IN-4

Plk4-IN-4

Cat. No.: B12377336
M. Wt: 439.5 g/mol
InChI Key: HPYJNDCKRXOAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plk4-IN-4 is a small molecule inhibitor specifically designed to target Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. PLK4 is a member of the polo-like kinase family, which is involved in various cell cycle processes, including mitosis and cytokinesis. Overexpression of PLK4 has been linked to cancer development due to its role in centrosome amplification and genomic instability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plk4-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Plk4-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Plk4-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of PLK4 in various chemical reactions and pathways.

    Biology: Employed in cell biology research to investigate the mechanisms of centriole duplication and cell cycle regulation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit PLK4 and induce cancer cell death.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PLK4

Mechanism of Action

Plk4-IN-4 exerts its effects by selectively inhibiting the kinase activity of PLK4. This inhibition disrupts the normal function of PLK4 in centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of PLK4, which is essential for its kinase activity. By binding to this site, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways involved in cell cycle progression and centrosome amplification .

Comparison with Similar Compounds

Plk4-IN-4 is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its balanced profile of selectivity, potency, and potential therapeutic applications, making it a valuable tool in cancer research and drug development.

Properties

Molecular Formula

C21H23F2N9

Molecular Weight

439.5 g/mol

IUPAC Name

6-N-[(2,4-difluorophenyl)methyl]-4-N-(5-methyl-1H-pyrazol-3-yl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H23F2N9/c1-12-8-18(31-30-12)27-19-16-11-26-32(15-4-6-24-7-5-15)20(16)29-21(28-19)25-10-13-2-3-14(22)9-17(13)23/h2-3,8-9,11,15,24H,4-7,10H2,1H3,(H3,25,27,28,29,30,31)

InChI Key

HPYJNDCKRXOAKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCNCC5

Origin of Product

United States

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